molecular formula C34H20O7 B13660259 Fluorescein Dibenzoate

Fluorescein Dibenzoate

Cat. No.: B13660259
M. Wt: 540.5 g/mol
InChI Key: JOPVUXANUVWNPD-UHFFFAOYSA-N
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Description

Fluorescein dibenzoate is a chemical compound that is widely used as a fluorogenic probe in various scientific applications. It is a derivative of fluorescein, a well-known fluorescent dye, and is characterized by its ability to emit fluorescence when exposed to specific wavelengths of light. This property makes it particularly useful in fields such as biochemistry, molecular biology, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein dibenzoate can be synthesized through the reaction between fluorescein and benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the acylation of the hydroxyl groups on the fluorescein molecule. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Fluorescein dibenzoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are often utilized in analytical and preparative chemistry to modify the compound or to use it as a probe in various assays.

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the ester bonds in this compound, typically using aqueous base or acid. The major products of this reaction are fluorescein and benzoic acid.

    Oxidation: Oxidative reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives of fluorescein.

    Substitution: Substitution reactions may involve the replacement of the benzoate groups with other acyl groups, using reagents like acyl chlorides under basic conditions.

Scientific Research Applications

Fluorescein dibenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorescein dibenzoate involves its hydrolysis to release fluorescein, which then emits fluorescence upon excitation by light. The fluorescence emission is used to detect and quantify the presence of specific targets in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological assays .

Comparison with Similar Compounds

Fluorescein dibenzoate is unique in its combination of high fluorescence intensity and stability, making it a preferred choice for many applications. Similar compounds include:

This compound stands out due to its specific fluorescence properties and versatility in various scientific fields.

Properties

Molecular Formula

C34H20O7

Molecular Weight

540.5 g/mol

IUPAC Name

(6'-benzoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) benzoate

InChI

InChI=1S/C34H20O7/c35-31(21-9-3-1-4-10-21)38-23-15-17-27-29(19-23)40-30-20-24(39-32(36)22-11-5-2-6-12-22)16-18-28(30)34(27)26-14-8-7-13-25(26)33(37)41-34/h1-20H

InChI Key

JOPVUXANUVWNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O4

Origin of Product

United States

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